![molecular formula C18H18ClFN2O B1375850 1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] CAS No. 1283090-94-7](/img/structure/B1375850.png)
1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]
Overview
Description
1-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] (BCFPP) is a novel synthetic molecule that has recently been studied for its potential use in laboratory experiments and scientific research applications. BCFPP is a heterocyclic compound composed of two fused rings, a spirofuropyridine and a piperidine, with a benzyl substituent attached to the piperidine ring. BCFPP is a unique molecule with several unique properties that make it an attractive option for researchers.
Scientific Research Applications
1. Potential as σ-Receptor Ligands
- Research has identified compounds related to 1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] as potent and selective σ-receptor ligands. These compounds are synthesized and their affinity for σ1 and σ2 receptors is determined through radioligand binding assays (Maier & Wünsch, 2002).
2. Role in c-Met/ALK Inhibition
- Certain derivatives of this compound have been tested in various pharmacological and antitumor assays, showing effectiveness as c-Met/ALK dual inhibitors. This highlights their potential in cancer treatment (Li et al., 2013).
3. Sigma Ligand Affinity and Selectivity
- Studies have shown that structural variations in compounds similar to 1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine] significantly impact their affinity and selectivity for sigma 1 and sigma 2 binding sites, making them relevant in pharmacological research (Moltzen, Perregaard & Meier, 1995).
4. Pharmacological Activities Including Analgesic and Antihypertensive Effects
- Research on spiro[piperidine] derivatives has revealed a range of pharmacological activities, including modest dopamine antagonism, analgesic, and antihypertensive effects, suggesting potential therapeutic applications (Novelli & Sparatore, 1996).
properties
IUPAC Name |
1'-benzyl-6-chloro-7-fluorospiro[1H-furo[3,4-c]pyridine-3,4'-piperidine] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O/c19-17-16(20)14-12-23-18(15(14)10-21-17)6-8-22(9-7-18)11-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETBKWFABRXPIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CN=C(C(=C3CO2)F)Cl)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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